3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride.
The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzamide derivative. The reaction conditions may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding. The benzodioxin moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-hydroxypropyl)benzamide
- 3-bromo-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)benzamide
Uniqueness
3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its combination of a bromine atom, hydroxypropyl group, and benzodioxin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18BrNO4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C18H18BrNO4/c1-2-15(21)13-9-16-17(24-7-6-23-16)10-14(13)20-18(22)11-4-3-5-12(19)8-11/h3-5,8-10,15,21H,2,6-7H2,1H3,(H,20,22) |
InChI Key |
NRCBFJDDCDJHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2)O |
Origin of Product |
United States |
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